molecular formula C14H15N3OS B5564897 N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea

N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea

Cat. No.: B5564897
M. Wt: 273.36 g/mol
InChI Key: NBQVHMPOVNALJV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N'-(3-pyridylmethyl)thiourea is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is 273.09358328 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives have been synthesized and characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, mass spectrometry, and X-ray crystallography. These compounds are of interest due to their potential biological activities and their utility in further chemical studies (Mushtaque et al., 2016); (Md Mushtaque et al., 2017).

Molecular Docking and DNA Binding

These compounds exhibit binding affinity towards DNA, which is crucial for understanding their mechanism of action in biological systems. Molecular docking studies have shown that these molecules can interact with DNA, offering insights into their potential as therapeutic agents. The binding constants and energy calculations suggest a stable interaction with DNA, hinting at their possible use in drug design (Mushtaque et al., 2016).

Cytotoxicity and Anticancer Activity

These thiourea derivatives have been evaluated for their cytotoxic properties against various cancer cell lines. Studies have revealed that they exhibit significant cytotoxic effects, with potential implications for cancer treatment. The IC50 values obtained from these studies suggest that these compounds could serve as leads for the development of new anticancer drugs (Md Mushtaque et al., 2017).

Theoretical Studies

Density Functional Theory (DFT) and other computational methods have been employed to understand the electronic structure, stability, and reactivity of these compounds. Theoretical analyses provide insights into their chemical properties and help in predicting their behavior in various environments, facilitating the design of more effective molecules (Deepa R. Parmar et al., 2021).

Biological Activities Beyond Anticancer Applications

Thiourea derivatives, including N-(2-methoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, have shown a range of biological activities, such as antimicrobial, anti-inflammatory, and enzyme inhibitory properties. These activities highlight the versatility of thiourea derivatives in medicinal chemistry and their potential for developing into therapeutic agents for various diseases (Agreeda Lapasam & M. Kollipara, 2020).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-13-7-3-2-6-12(13)17-14(19)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVHMPOVNALJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.